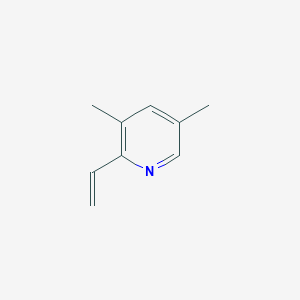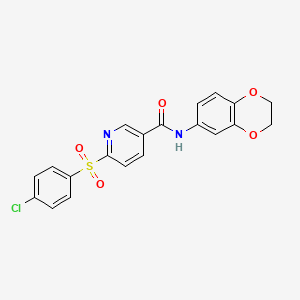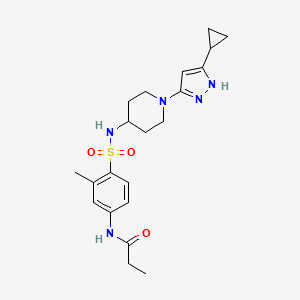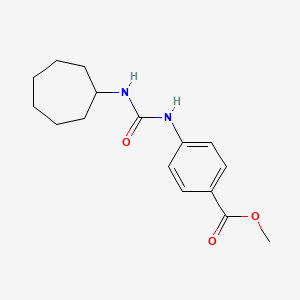![molecular formula C7H12O2 B2508325 1-(2-Oxabicyclo[2.1.1]hexan-1-il)etanol CAS No. 2243509-28-4](/img/structure/B2508325.png)
1-(2-Oxabicyclo[2.1.1]hexan-1-il)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxabicyclo[211]hexan-1-yl)ethanol is a compound characterized by its unique bicyclic structure, which includes an oxygen atom within the ringIts molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .
Aplicaciones Científicas De Investigación
1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol has several applications in scientific research:
Mecanismo De Acción
Mode of Action
It is known that the compound is synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [110]butanes under Lewis acid catalysis .
Biochemical Pathways
It is known that the compound is part of a class of molecules known as 2-oxabicyclo [211]hexanes, which have been incorporated into the structure of several drugs and agrochemicals .
Result of Action
It is known that the replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[211]hexanes dramatically improved their water solubility, reduced lipophilicity, and most importantly retained bioactivity .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol typically involves the use of photochemical [2 + 2] cycloaddition reactions. This method allows for the efficient creation of the bicyclic structure. The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle the ultraviolet light and ensure consistent reaction conditions. Additionally, the process may be optimized to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Comparación Con Compuestos Similares
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups.
Cyclopropane Derivatives: These compounds also feature a three-membered ring but lack the oxygen atom present in 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.
Cyclohexane Derivatives: These compounds have a six-membered ring structure and are often used as bioisosteres in medicinal chemistry.
Uniqueness: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new bioactive molecules .
Propiedades
IUPAC Name |
1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKVWPWHZJDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)


![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508248.png)


![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)


![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)



